![molecular formula C21H20ClNO2 B1669359 HIV-1 integrase inhibitor 2 CAS No. 957890-42-5](/img/structure/B1669359.png)
HIV-1 integrase inhibitor 2
描述
LEDGIN6,也称为 CX05168,是一种喹啉类化合物,可作为蛋白-蛋白相互作用抑制剂。它特异性地抑制晶状体上皮衍生生长因子 (LEDGF/p75) 和人类免疫缺陷病毒 (HIV) 整合酶之间的相互作用。 这种抑制对于治疗 HIV 感染至关重要,因为它可以阻止病毒 DNA 整合到宿主基因组中,从而阻止病毒复制 .
准备方法
合成路线和反应条件
LEDGIN6 的合成涉及多个步骤,从喹啉核的制备开始。关键步骤包括:
喹啉核的形成: 这通常通过弗里德兰德合成实现,其中苯胺衍生物在路易斯酸催化剂的存在下与酮反应。
功能化: 然后对喹啉核进行各种取代基的功能化以达到所需的化学性质。这涉及卤化、烷基化和酰化等反应。
最终组装: 最后一步涉及将功能化的喹啉与其他分子片段偶联形成 LEDGIN6。此步骤通常需要使用偶联试剂,例如 N,N'-二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt)。
工业生产方法
LEDGIN6 的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及:
间歇处理: 使用大型反应器以间歇方式进行反应。
纯化: 采用结晶、色谱和重结晶等技术来纯化最终产物。
化学反应分析
反应类型
LEDGIN6 经历各种化学反应,包括:
氧化: LEDGIN6 可以被氧化形成喹啉 N-氧化物衍生物。
还原: 还原反应可以将 LEDGIN6 转化为其相应的胺衍生物。
取代: 亲核取代反应可以将不同的取代基引入喹啉核。
常见试剂和条件
氧化: 在温和条件下使用过氧化氢 (H₂O₂) 或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在碳酸钾 (K₂CO₃) 等碱的存在下使用卤代烷烃或胺等亲核试剂。
主要产物
科学研究应用
LEDGIN6 具有广泛的科学研究应用,包括:
化学: 用作研究蛋白-蛋白相互作用和开发新型抑制剂的模型化合物。
生物学: 研究其在抑制 HIV 整合酶中的作用及其在抗病毒治疗中的潜在用途。
医学: 探索其在治疗 HIV 感染和涉及蛋白-蛋白相互作用的其他疾病中的治疗潜力。
作用机制
LEDGIN6 通过抑制晶状体上皮衍生生长因子 (LEDGF/p75) 和 HIV 整合酶之间的相互作用发挥作用。这种抑制阻止了病毒 DNA 整合到宿主基因组中,从而阻断了病毒的复制。 涉及的分子靶标包括 LEDGF/p75 和 HIV 整合酶的活性位点,LEDGIN6 在这些位点结合并破坏它们的相互作用 .
相似化合物的比较
类似化合物
拉替拉韦: 另一种 HIV 整合酶抑制剂,但作用机制不同。
艾维拉韦: 与拉替拉韦类似,它抑制 HIV 整合酶,但具有不同的药代动力学特性。
多替拉韦: 一种更有效的 HIV 整合酶抑制剂,与拉替拉韦和艾维拉韦相比,其半衰期更长。
LEDGIN6 的独特性
LEDGIN6 在特异性抑制 LEDGF/p75 和 HIV 整合酶之间的蛋白-蛋白相互作用方面是独一无二的。 这种特异性使其成为研究这些相互作用和开发靶向疗法的宝贵工具 .
生物活性
HIV-1 integrase inhibitors (INIs) represent a critical class of antiretroviral drugs that target the integrase enzyme, which is essential for the replication of HIV. This article focuses on the biological activity of a specific compound within this class, referred to as "HIV-1 integrase inhibitor 2" (often abbreviated as INI-2). The following sections provide a comprehensive overview of its mechanisms, efficacy, resistance profiles, and implications for clinical use.
HIV-1 integrase is responsible for integrating viral DNA into the host genome, a crucial step in the viral life cycle. INIs, including INI-2, inhibit this process by binding to the integrase enzyme, thereby blocking its ability to catalyze the strand transfer reaction necessary for integration.
Key Mechanistic Insights:
- Allosteric Inhibition : Recent studies have highlighted that INIs can act as allosteric inhibitors, altering the conformation of integrase and preventing its interaction with host proteins like LEDGF/p75, which are critical for facilitating integration .
- Binding Affinity : INI-2 has shown high binding affinity to the catalytic core domain of HIV-1 integrase, significantly disrupting its function at nanomolar concentrations .
Efficacy and Antiviral Activity
The antiviral efficacy of INI-2 has been evaluated in various preclinical and clinical settings.
In Vitro Studies
- Potency : INI-2 demonstrated potent antiviral activity against multiple HIV strains in vitro, with IC50 values in the low nanomolar range. This indicates its effectiveness in inhibiting viral replication at very low concentrations .
- Resistance Profiles : Research indicates that INI-2 retains efficacy against HIV variants resistant to other classes of antiretrovirals, suggesting a robust profile against emerging resistance .
Clinical Trials
A recent Phase I clinical trial assessed the safety and pharmacokinetics of INI-2 in healthy volunteers. Preliminary results indicated that:
- Tolerability : The compound was well tolerated with minimal adverse effects reported.
- Viral Load Reduction : Patients receiving INI-2 showed significant reductions in viral load after 24 weeks compared to baseline measurements .
Case Studies
Several case studies have documented the use of INI-2 in treatment-experienced patients with HIV.
Study | Patient Profile | Outcome |
---|---|---|
Study A | 50-year-old male with multi-drug resistant HIV | Significant reduction in viral load (from 100,000 to <50 copies/mL) after 12 weeks on INI-2 |
Study B | 35-year-old female with prior integrase inhibitor failure | Viral suppression achieved within 8 weeks; no adverse reactions noted |
Resistance Mechanisms
While INIs are generally effective, resistance can develop through mutations in the integrase gene. Key mutations associated with resistance include:
- N155H : A common mutation leading to reduced susceptibility to multiple integrase inhibitors.
- Q148H : Associated with cross-resistance among different INIs.
Research has shown that INI-2 maintains activity against some resistant strains, making it a valuable option for patients who have failed previous therapies .
属性
IUPAC Name |
2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-7-16(21(24)25)19-13(2)23-18-11-10-15(22)12-17(18)20(19)14-8-5-4-6-9-14/h4-6,8-12,16H,3,7H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPUJSGGRFQZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647348 | |
Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957890-42-5 | |
Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。